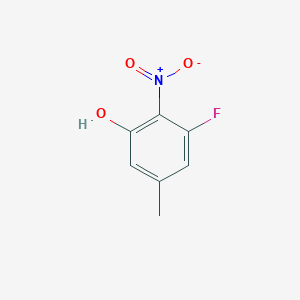

3-Fluoro-5-methyl-2-nitrophenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO3 |

|---|---|

Molecular Weight |

171.13 g/mol |

IUPAC Name |

3-fluoro-5-methyl-2-nitrophenol |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)7(9(11)12)6(10)3-4/h2-3,10H,1H3 |

InChI Key |

KMTSWRQDQLLGLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 5 Methyl 2 Nitrophenol and Analogues

General Nitration Approaches for Substituted Phenols

The nitration of phenols is a classic example of electrophilic aromatic substitution, a reaction class of significant importance in organic synthesis. byjus.com The hydroxyl group of the phenol (B47542) ring is a potent activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. google.com This activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group, making these the favored sites for substitution. byjus.com

Electrophilic Nitration Strategies

Traditional methods for the nitration of aromatic compounds often involve strong acid systems, such as a mixture of concentrated nitric acid and sulfuric acid. researchgate.net This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. unacademy.com However, the high reactivity of phenols means that milder conditions are often sufficient and even necessary to avoid unwanted side reactions like oxidation, which can lead to the formation of tarry byproducts, and over-nitration. libretexts.org

For phenols, direct nitration can often be achieved using dilute nitric acid at controlled, low temperatures. byjus.comunacademy.com This approach still yields a mixture of ortho and para isomers, which then requires separation, commonly achieved by steam distillation. The ortho-nitrophenol isomer is typically more volatile due to intramolecular hydrogen bonding, whereas the para-nitrophenol isomer has a higher boiling point because of intermolecular hydrogen bonding. byjus.com

To enhance yield and selectivity, various alternative nitrating agents and catalytic systems have been developed. These include:

Metal nitrates: Reagents like copper(II) nitrate (B79036) (Cu(NO₃)₂) and iron(III) nitrate (Fe(NO₃)₃·9H₂O) have been used for the nitration of phenols in anhydrous organic solvents. researchgate.net

Supported reagents: Nitric acid supported on silica gel has been shown to improve the yield of desired nitro compounds. researchgate.net

Green nitrating agents: Environmentally benign approaches utilizing reagents like bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or a combination of ammonium nitrate (NH₄NO₃) and potassium hydrogen sulfate (KHSO₄) have been explored to achieve regioselective nitration. dergipark.org.trresearchgate.net

Regioselective Nitration Control

Controlling the position of nitration (regioselectivity) is a critical aspect of synthesizing specific nitrophenol isomers. The directing effect of the hydroxyl group strongly favors ortho and para substitution. youtube.com However, the ratio of these isomers can be influenced by several factors:

Steric Hindrance: Bulky substituents on the phenol ring or the use of sterically demanding nitrating agents can favor the formation of the para-isomer, as the ortho positions are more sterically hindered. dergipark.org.tr

Solvent Effects: The choice of solvent can influence the ortho/para isomer ratio. dergipark.org.tr

Catalysts and Directing Groups: The use of specific catalysts can favor para substitution. dergipark.org.tr In some cases, temporary "directing groups" can be introduced to block certain positions on the ring, forcing nitration to occur at a specific site. For instance, a ruthenium-catalyzed approach has been developed for meta-selective C-H nitration of phenol derivatives. rsc.org Catalytic antibodies have also been shown to induce regioselectivity in the nitration of phenol, favoring the formation of 2-nitrophenol (B165410). nih.gov

Precursor Chemistry and Derivatization Routes

The synthesis of complex nitrophenols like 3-fluoro-5-methyl-2-nitrophenol often starts with simpler, readily available precursors. The following sections detail common synthetic pathways for related halogenated and methylated nitrophenols.

Synthesis from Halogenated Phenols (e.g., 3-fluorophenol to 3-fluoro-4-nitrophenol)

The nitration of halogenated phenols is a direct method for producing nitro-halo-phenols. For example, 3-fluoro-4-nitrophenol can be synthesized by the direct nitration of 3-fluorophenol. In one procedure, 3-fluorophenol is dissolved in glacial acetic acid, and nitric acid is added dropwise at a controlled temperature. chemicalbook.com This reaction typically produces a mixture of isomers, from which the desired 3-fluoro-4-nitrophenol can be isolated and purified through techniques like extraction and recrystallization. chemicalbook.comgoogle.com Other reported methods for the synthesis of 3-fluoro-4-nitrophenol involve using a mixture of sodium nitrate and sulfuric acid. google.com

| Precursor | Reagents | Product | Yield | Reference |

| 3-Fluorophenol | Nitric acid, Glacial acetic acid | 3-Fluoro-4-nitrophenol | 27% | chemicalbook.com |

| 3-Fluorophenol | Sodium nitrate, Sulfuric acid, Water | 3-Fluoro-4-nitrophenol | 45.5% | google.com |

Nitration of Methylated Phenols (e.g., m-cresol, tri-m-cresyl phosphate for 5-methyl-2-nitrophenol)

The nitration of methylated phenols, such as m-cresol (3-methylphenol), is an important industrial process. However, direct nitration of m-cresol with mixed acid can lead to a mixture of isomers and oxidation byproducts, resulting in low yields of the desired product. oup.comgoogle.com To overcome this, various strategies have been developed to improve selectivity.

One approach involves the initial nitrosation of m-cresol followed by oxidation to form 4-nitro-m-cresol. google.com Another, more selective method involves the nitration of a derivative of m-cresol, such as tri-m-cresyl phosphate. oup.com By first converting the hydroxyl group to a phosphate ester, the reactivity of the ring is moderated, and the steric bulk of the phosphate group can influence the position of nitration. oup.com This method has been shown to be effective for the selective preparation of 3-methyl-6-nitrophenol. oup.com

| Precursor | Nitrating Agent | Key Outcome | Reference |

| m-Cresol | Mixed acid (HNO₃/H₂SO₄) | Mixture of nitro- and dinitro-isomers, low yield | oup.com |

| m-Cresol | Nitrosating agent then oxidation | Formation of 4-nitro-m-cresol | google.com |

| Tri-m-tolyl phosphate | Mixed acid (HNO₃/H₂SO₄) | Selective formation of the 2-nitro isomer with excess H₂SO₄ | oup.com |

Reactions Involving Amination and Diazotization for Nitrophenol Formation (e.g., 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrophenol)

An alternative route to nitrophenols involves the transformation of a corresponding nitroaniline. This is particularly useful when direct nitration of the phenol is not efficient or selective. The synthesis of 5-fluoro-2-nitrophenol (B146956) can be achieved from 5-fluoro-2-nitroaniline. This transformation typically involves a diazotization reaction, where the amino group of the aniline is converted into a diazonium salt using a reagent like sodium nitrite in an acidic solution. The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding the desired nitrophenol.

While the direct conversion of 5-fluoro-2-nitroaniline to 5-fluoro-2-nitrophenol is a standard transformation, the synthesis of the starting aniline itself is a key step. 2-Fluoro-5-nitroaniline can be prepared through various methods, including the reduction of 2,4-dinitrofluorobenzene. guidechem.com

Advanced Synthetic Techniques

Continuous Flow Synthesis Methods (e.g., for 4-fluoro-2-methoxy-5-nitrophenol)

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for the production of nitrophenols, offering significant improvements in safety, efficiency, and scalability. A notable example is the three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol, a key intermediate in the synthesis of some pharmaceutical compounds.

This process involves the sequential reactions of esterification, nitration, and hydrolysis. The traditional batch synthesis of this compound is often hampered by long reaction times and significant safety concerns. In contrast, the continuous flow method drastically reduces the total residence time to a matter of minutes.

Key Advantages of Continuous Flow Synthesis:

Enhanced Safety: Nitration reactions are highly exothermic and can be hazardous in large-scale batch production. The small reaction volumes within a continuous flow reactor allow for superior temperature control, minimizing the risk of thermal runaways.

Increased Efficiency: The entire three-step synthesis can be completed with a total residence time of approximately 234 seconds, a substantial improvement over batch methods.

The process typically begins with the esterification of a phenol, followed by a nitration step using a mixture of nitric and sulfuric acid. The final step is hydrolysis to yield the desired nitrophenol. The parameters for each step, such as temperature, flow rate, and reagent concentration, are carefully optimized to maximize yield and minimize the formation of impurities.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is instrumental in identifying the functional groups and fingerprint region of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for 3-Fluoro-5-methyl-2-nitrophenol has been found in the reviewed literature. A hypothetical analysis would anticipate characteristic absorption bands corresponding to the O-H, C-H, C=C (aromatic), NO₂, and C-F functional groups. The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the ortho-nitro group would be expected to influence the position and shape of the O-H stretching band.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, no FT-Raman spectrum for this compound is available. FT-Raman spectroscopy would provide complementary information to FT-IR, particularly for the non-polar bonds and the aromatic ring vibrations.

Analysis of Characteristic Functional Group Vibrations

Without experimental data, a detailed analysis of the characteristic functional group vibrations for this compound cannot be performed. Such an analysis would involve assigning specific vibrational frequencies to the stretching, bending, and deformation modes of the molecule's constituent bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

A published ¹H-NMR spectrum for this compound could not be located. A predicted spectrum would show distinct signals for the aromatic protons, the methyl protons, and the phenolic proton. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the fluoro, methyl, and nitro substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

No experimental ¹³C-NMR data for this compound are available in the public domain. A theoretical ¹³C-NMR spectrum would display unique signals for each carbon atom in the molecule, with their chemical shifts being dictated by the electronic environment created by the various substituents on the aromatic ring.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the molecular formula C₇H₆FNO₃, HRMS can confirm the identity of the compound by matching the experimentally measured exact mass to the theoretically calculated value. The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆FNO₃ |

| Calculated Exact Mass | 171.0332 g/mol |

| Molecular Weight | 171.13 g/mol bldpharm.com |

Note: The exact mass is calculated based on the most abundant isotopes, while the molecular weight is the weighted average of all natural isotopes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, the direct analysis of nitrophenols by GC can be problematic. Their polarity and acidity, conferred by the hydroxyl group, can lead to interactions with active sites in the GC column, resulting in poor peak shapes (tailing) and reduced sensitivity. researchgate.netnih.gov

To overcome these issues, chemical derivatization is commonly employed. jfda-online.com This process converts the polar hydroxyl group into a less polar, more volatile functional group. A frequent method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. nih.govjfda-online.com

These derivatives are more amenable to GC analysis, exhibiting sharper peaks and improved detection limits. nih.gov The mass spectra of the derivatized compounds show characteristic fragmentation patterns that aid in their identification. For example, silylated nitrophenols often exhibit fragments corresponding to the loss of the silyl (B83357) group or other predictable cleavages. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The absorption spectrum of this compound is primarily dictated by the nitrophenol chromophore.

The absorption spectra of nitrophenols are also highly dependent on pH. nih.gov In basic solutions, the phenolic proton is removed to form a phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen, leading to a significant red shift (bathochromic shift) of the long-wavelength absorption band into the visible region, often resulting in a yellow color. rsc.orgresearchgate.net

Table 3: Typical UV-Vis Absorption Data for Related Nitrophenols

| Compound | Solvent/Condition | λₘₐₓ (nm) | Reference |

|---|---|---|---|

| 3-Nitrophenol | Not specified | 275, 340 | docbrown.info |

| 2-Nitrophenol (B165410) | Acidified Water | ~280, ~350 | rsc.org |

| 4-Nitrophenol (B140041) | Acidified Water | ~320 | rsc.orgresearchgate.net |

| 4-Nitrophenolate | Alkaline Water | ~400 | rsc.orgresearchgate.net |

Computational and Theoretical Investigations of Molecular and Electronic Structure

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of molecules. These methods provide insights into the stability, reactivity, and spectroscopic characteristics of a compound.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods. DFT methods, such as B3LYP, are known for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems. nih.gov They work by approximating the many-electron system's energy as a functional of the electron density.

The Hartree-Fock method is another foundational approach that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. nih.gov While computationally more demanding than some DFT methods for its level of accuracy, it provides a valuable reference point and is often used in conjunction with other methods. For instance, a comparison of results from both DFT and HF methods can offer a more robust understanding of a molecule's properties. examside.com

In a typical study, these methods would be employed to calculate the optimized molecular geometry, vibrational frequencies, and various electronic properties of 3-Fluoro-5-methyl-2-nitrophenol.

Basis Set Selection and Geometry Optimization

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople family (e.g., 6-31G*, 6-311++G(d,p)), provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results, albeit at a higher computational expense. nih.govmalayajournal.org

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the minimum energy. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The result is the equilibrium geometry of the molecule, which serves as the basis for all further property calculations.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MEP surface allows for the visualization of the charge distribution and the identification of sites susceptible to electrophilic and nucleophilic attack. imist.ma

Different colors on the MEP map represent different values of the electrostatic potential. Typically, red regions indicate areas of negative potential, which are rich in electrons and prone to attack by electrophiles. Conversely, blue regions denote areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green areas represent regions of neutral potential. For a molecule like this compound, an MEP analysis would highlight the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energies and shapes of these orbitals are crucial in determining the nature of chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. youtube.com The energy of the HOMO is related to the ionization potential of the molecule; a higher HOMO energy indicates a greater ability to donate electrons. The spatial distribution of the HOMO indicates the regions of the molecule from which electrons are most likely to be removed.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.com The energy of the LUMO is related to the electron affinity of the molecule; a lower LUMO energy suggests a greater ability to accept electrons. The distribution of the LUMO highlights the areas where an incoming electron is most likely to reside.

The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap is associated with high stability and low reactivity, whereas a small gap suggests that the molecule is more reactive and easily polarizable.

HOMO-LUMO Gap Energy and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry, collectively known as frontier molecular orbitals. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. mdpi.com Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. In molecules with extensive π-conjugated systems, this energy gap tends to be smaller, leading to the absorption of light at longer wavelengths. libretexts.org

For this compound, the HOMO-LUMO gap can be calculated using DFT methods. The electronic transitions, such as the promotion of an electron from the HOMO to the LUMO, correspond to the absorption of light and can be classified based on the orbitals involved. Common transitions include π → π* and n → π*. libretexts.org The presence of the aromatic ring, nitro group, and hydroxyl group provides the π systems and non-bonding (n) electrons necessary for these transitions.

Table 1: Illustrative Frontier Orbital Energies and Properties

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Note: These values are illustrative for a substituted nitrophenol and would be specifically determined through DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that align with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. wikipedia.org This method provides a chemically intuitive picture of electron density distribution. wikipedia.org

NBO analysis for this compound would reveal the details of its electronic structure, including:

Hybridization: It determines the spd composition of atomic hybrids for each atom.

Bonding: It describes the formation of sigma (σ) and pi (π) bonds between atoms, such as the C-C, C-N, C-O, and O-H bonds.

Electron Delocalization: A key feature of NBO analysis is its ability to quantify delocalization effects by examining interactions between filled "donor" NBOs (Lewis-type orbitals like bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, such as antibonds). wikipedia.orguni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions measures the extent of hyperconjugation and intramolecular charge transfer.

For this molecule, significant delocalization is expected from the lone pairs on the oxygen and fluorine atoms interacting with the π* orbitals of the aromatic ring and the nitro group. The intramolecular hydrogen bond between the hydroxyl group and the nitro group would also be evident as a strong donor-acceptor interaction.

Vibrational Frequency Calculations and Scaling

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be determined.

These calculations are typically performed using DFT methods. However, the resulting theoretical frequencies are often systematically higher than experimental values due to the approximations inherent in the computational methods (e.g., the harmonic oscillator model) and the use of finite basis sets. To improve the agreement with experimental data, the calculated frequencies are uniformly multiplied by a scaling factor. The appropriate scaling factor depends on the level of theory and basis set used in the calculation.

Table 2: Example of Calculated vs. Scaled Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) | Scaling Factor | Scaled Frequency (cm-1) |

| O-H Stretch | ~3450 | 0.96 | ~3312 |

| C-H Stretch (Aromatic) | ~3200 | 0.96 | ~3072 |

| NO2 Asymmetric Stretch | ~1600 | 0.96 | ~1536 |

| C=C Stretch (Aromatic) | ~1550 | 0.96 | ~1488 |

| C-F Stretch | ~1250 | 0.96 | ~1200 |

Note: The scaling factor is illustrative and specific to the chosen computational method.

Thermodynamic Properties from Computational Methods

Quantum chemical calculations can be used to predict several key thermodynamic properties of a molecule at a given temperature. By combining the results of geometry optimization and vibrational frequency calculations, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined.

Table 3: Computationally Derived Thermodynamic Parameters

| Property | Symbol | Description |

| Zero-Point Vibrational Energy | ZPVE | The lowest possible energy state of the molecule due to vibrational motion. |

| Enthalpy | H | The sum of the internal energy and the product of pressure and volume. |

| Entropy | S | A measure of the randomness or disorder of the system. |

| Gibbs Free Energy | G | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a system. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical data storage and signal processing. nih.gov Organic molecules, particularly those with significant intramolecular charge transfer (ICT), often exhibit strong NLO responses. The key features for a high NLO response are the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system.

In this compound, the hydroxyl group acts as a donor, the nitro group as a strong acceptor, and the benzene (B151609) ring as the π-bridge. This D-π-A structure suggests it may possess NLO properties. Computational chemistry can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov A large β value is indicative of a significant NLO response. DFT calculations are a standard method for predicting these properties.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are heavily influenced by the substituents on the benzene ring. The most significant non-covalent interaction governing its conformation is the intramolecular hydrogen bond.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 3-Fluoro-5-methyl-2-nitrophenol. Both gas and liquid chromatography platforms are employed, each with specific detectors suited for the chemical nature of the compound.

Gas Chromatography (GC) with Various Detectors (FID, ECD)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of polar compounds like phenols, derivatization is often necessary to improve their volatility and reduce peak tailing. researchgate.net

Flame Ionization Detector (FID): While GC-FID can be used for the analysis of underivatized phenols, its sensitivity might be limited. epa.gov The response of the FID is dependent on the number of carbon atoms in the molecule, providing a general but not highly specific detection method.

Electron Capture Detector (ECD): The presence of a nitro group and a fluorine atom, both of which are electrophilic, makes this compound a suitable candidate for detection by an Electron Capture Detector (ECD). The ECD is highly sensitive to halogenated compounds and nitro-aromatics. nih.gov This high selectivity can be advantageous when analyzing complex samples where background interference is a concern. However, proper derivatization might still be required to achieve optimal chromatographic separation. nih.gov

GC-MS for Trace Analysis and Derivatization

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the unambiguous identification and quantification of organic compounds. It combines the separation power of GC with the highly specific detection capabilities of MS.

For nitrophenols, including halogenated variants, direct analysis by GC-MS can be challenging due to their polarity and potential for thermal degradation in the injector or column. researchgate.net To address this, derivatization is a common strategy. The hydroxyl group of the phenol (B47542) is typically converted to a less polar and more volatile functional group.

Common derivatization approaches include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process significantly increases the volatility of the analyte.

Methylation: Diazomethane (B1218177) can be used to convert phenols to their corresponding methyl ethers (anisoles). epa.govresearchgate.net This method is effective but requires caution due to the toxic and explosive nature of diazomethane.

Acetylation: In-situ acetylation has been shown to be a superior method for the determination of halogenated phenols in water samples, providing good recoveries and less background interference. nih.gov

Pentafluorobenzylation: Derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) forms pentafluorobenzyl ethers, which are highly responsive to ECD. However, some dinitrophenols may not derivatize effectively with this reagent. epa.gov

The use of GC-MS in selected ion monitoring (SIM) mode enhances sensitivity and allows for the detection of trace levels of the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC for the analysis of this compound without the need for derivatization. chromatographyonline.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of phenolic compounds. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.govnih.gov A UV-Vis detector is commonly used, as the aromatic ring and nitro group in this compound provide strong chromophores, allowing for sensitive detection. nih.gov The pH of the mobile phase can be adjusted to control the retention time of the phenolic compound by suppressing or promoting its ionization.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. researchgate.net UPLC systems operate at higher pressures and are capable of providing rapid and efficient separations of complex mixtures of phenolic compounds. nih.govmdpi.comacs.orgnih.gov When coupled with a mass spectrometer (UPLC-MS/MS), it provides a powerful tool for the highly sensitive and selective analysis of compounds like this compound in various matrices. acs.orgnih.gov

Sample Preparation and Derivatization Strategies for Analysis

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solvent Extraction and Cleanup Procedures

The initial step in the analysis of this compound from solid or liquid samples is typically an extraction procedure.

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent is a common technique. The choice of solvent and the pH of the aqueous phase are critical for efficient extraction. Acidifying the sample to suppress the ionization of the phenolic hydroxyl group increases its partitioning into the organic phase.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents. chromatographyonline.com For phenolic compounds, polymeric or C18 sorbents are often used. The sample is passed through the SPE cartridge, where the analyte is retained. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of a suitable solvent. researchgate.net

Microwave-Assisted Solvent Extraction (MASE): For solid samples like soil, MASE can be employed to accelerate the extraction process. nih.gov

Following extraction, a cleanup step may be necessary to remove co-extracted interfering compounds. This can involve techniques such as acid-base partitioning or further SPE steps. nih.gov

Table of Analytical Techniques

| Analytical Technique | Detector | Derivatization Required | Key Advantages |

| Gas Chromatography (GC) | FID, ECD | Often | Well-established, high resolution |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Often | High specificity and sensitivity |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis | No | Suitable for polar compounds |

| Ultra-Performance Liquid Chromatography (UPLC) | UV-Vis, MS | No | Fast analysis, high throughput |

Derivatization Reagents (e.g., Diazomethane, Pentafluorobenzyl Bromide, MTBSTFA)

Derivatization converts the polar phenolic hydroxyl group into a less polar ether or ester. This transformation minimizes interactions with the stationary phase of the GC column, resulting in improved chromatographic performance. The choice of reagent depends on the specific analyte, the sample matrix, and the detector being used.

Diazomethane (CH₂N₂)

Diazomethane is a well-established reagent for the methylation of acidic compounds, including phenols and carboxylic acids. nih.govwikipedia.org It reacts with the acidic proton of the phenolic hydroxyl group to form a stable and volatile methyl ether (an anisole (B1667542) derivative), with nitrogen gas as the only byproduct. wikipedia.orgmasterorganicchemistry.com The reaction is typically rapid and clean, often proceeding quantitatively. nih.gov For phenols, the reaction is driven by the transfer of the acidic phenolic proton to diazomethane, creating a methyldiazonium cation that is subsequently attacked by the phenolate (B1203915) anion. wikipedia.org

The reactivity of diazomethane is selective towards more acidic phenols (pKa ~10) over less acidic compounds like aliphatic alcohols (pKa ~15). wikipedia.org In some cases, a catalyst such as boron trifluoride (BF₃) may be used to facilitate the methylation of less acidic hydroxyl groups. wordpress.com Despite its effectiveness, diazomethane is highly toxic, carcinogenic, and dangerously explosive, which has led to a significant reduction in its use in favor of safer alternatives like trimethylsilyldiazomethane. nih.govwikipedia.org

Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzyl bromide (α-bromo-2,3,4,5,6-pentafluorotoluene) is a derivatizing agent that converts phenols and other acidic compounds into their corresponding pentafluorobenzyl (PFB) ethers or esters. nih.govsigmaaldrich.com These derivatives are highly sensitive to electron capture detection (ECD), a common detector for gas chromatography that offers excellent sensitivity for halogenated compounds. sigmaaldrich.com This makes PFBBr a preferred reagent for trace-level analysis of phenols in environmental samples like air, water, and soil. nih.govjst.go.jp

The derivatization reaction is typically performed in the presence of a base, such as potassium carbonate, which deprotonates the phenol. sigmaaldrich.com The resulting phenoxide ion then acts as a nucleophile, displacing the bromide from PFBBr to form the PFB ether. sigmaaldrich.com To facilitate the reaction, especially in two-phase systems (e.g., water and an organic solvent), a phase-transfer catalyst like 18-Crown-6 is often employed. sigmaaldrich.com The U.S. Environmental Protection Agency (EPA) Method 8041A includes a PFBBr derivatization procedure for the analysis of phenols in solid waste. epa.gov It should be noted, however, that some sterically hindered or highly substituted phenols, such as 2,4-dinitrophenol (B41442) and dinoseb, may fail to derivatize efficiently with PFBBr. epa.gov

MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

MTBSTFA is a silylating reagent that replaces the active hydrogen of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. researchgate.netresearchgate.net Silylation is a widely used derivatization technique that increases volatility and thermal stability. phenomenex.com The resulting TBDMS ethers are significantly less polar than the parent phenols and exhibit excellent chromatographic properties. researchgate.net

One of the major advantages of MTBSTFA is that the resulting TBDMS derivatives produce characteristic and readily interpretable mass spectra upon electron impact (EI) ionization in a mass spectrometer. researchgate.netnih.gov A dominant and diagnostically useful fragment is often observed at [M-57]⁺, corresponding to the loss of a tert-butyl group. researchgate.netnih.gov This feature aids in the confident identification of the analyte. MTBSTFA is effective for a wide range of phenols and has been successfully used for their determination in complex matrices like atmospheric aerosols. researchgate.netnih.gov However, the derivatization reaction can be hindered by steric effects around the hydroxyl group, which may lead to low yields for highly substituted phenols. researchgate.netnih.gov

Table 1: Comparison of Derivatization Reagents for Phenol Analysis

Table 2: Mentioned Compounds

Environmental Behavior and Degradation Pathways of Nitrophenols

Occurrence and Distribution in Environmental Compartments (Air, Water, Soil)

Nitrophenols are introduced into the environment primarily through industrial activities and atmospheric reactions. cdc.gov They are used as intermediates in the manufacturing of a wide range of products, including dyes, pesticides, pharmaceuticals, and rubber chemicals. cdc.gov There are no known natural sources of nitrophenols. cdc.gov

Air: Nitrophenols can be directly emitted into the atmosphere from sources like vehicle exhaust and industrial processes. cdc.gov They can also be formed secondarily in the atmosphere through the photochemical reactions of aromatic hydrocarbons (like toluene, a precursor for the methyl group in the target compound) with nitrogen oxides. cdc.govnoaa.gov The presence of a fluorine atom may influence its volatility and atmospheric residence time. Generally, nitrophenols in the air are subject to photolysis and physical removal processes like wet deposition (rain and snow) and gravitational settling of aerosols. cdc.gov The atmospheric half-lives of nitrophenol compounds are estimated to be between 3 and 18 days. cdc.govnih.gov Due to their solubility in water, they can be transferred from the atmosphere to water and soil through wet deposition. cdc.gov While many nitrophenols are found in the gas phase, less volatile derivatives are often associated with the aqueous phase and particulate matter. sdu.edu.cn

Water: Nitrophenols enter water bodies through industrial effluent discharges, agricultural runoff from pesticides that degrade into nitrophenols, and atmospheric deposition. researchgate.nettidjma.tnllojibwe.org Once in water, their fate is primarily determined by photolysis and biodegradation. cdc.gov Due to their significant water solubility, a large fraction of released nitrophenols is expected to be found in the water compartment. cdc.gov For instance, a model for 4-nitrophenol (B140041) predicted that over 94% would partition to water. cdc.gov The presence of nitrophenols has been confirmed in various water sources, including rivers, streams, and even rainwater. cdc.govresearchgate.net

Soil: Soil contamination with nitrophenols can occur through direct industrial discharges, spills, landfill leaching, and atmospheric deposition. researchgate.netllojibwe.org The use of certain pesticides can also lead to the formation of nitrophenols in soil. llojibwe.org In the soil environment, biodegradation is considered the most significant degradation pathway for nitrophenols. cdc.gov However, their persistence can be influenced by factors such as soil type, with stronger adsorption observed in soils with high clay or organic carbon content, which can reduce their mobility and bioavailability. epa.gov While they can be mobile in some soils, potentially leading to groundwater contamination, their breakdown can be slow in deeper soil layers and groundwater. tidjma.tnllojibwe.org

Table 1: Predicted Environmental Distribution of a Representative Nitrophenol (4-Nitrophenol) This table illustrates the general partitioning behavior expected for nitrophenolic compounds.

| Environmental Compartment | Predicted Percentage |

|---|---|

| Water | 94.6% |

| Sediment | 4.44% |

| Soil | 0.95% |

| Air | 0.0006% |

| Biota | 0.00009% |

Source: Based on data from a non-steady-state equilibrium model for 4-nitrophenol. cdc.gov

Abiotic Degradation Mechanisms

Abiotic degradation processes, particularly those driven by light, play a crucial role in the transformation of nitrophenols in the environment.

Photolysis and Photochemical Decomposition

Photolysis is a major degradation pathway for nitrophenols in both the atmosphere and surface waters. cdc.govmdpi.com These compounds strongly absorb sunlight, which can lead to their decomposition. rsc.orgrsc.org The photolytic half-life of nitrophenols in fresh water can range from one to eight days, while in seawater, it can be significantly longer. cdc.gov

Research has shown that the photolysis of ortho-nitrophenols (the structural class of 3-fluoro-5-methyl-2-nitrophenol) in the gas phase can produce nitrous acid (HONO), a significant source of hydroxyl radicals in the atmosphere. psu.edu This process is initiated by an intramolecular hydrogen transfer from the hydroxyl group to the nitro group. psu.edu The photolysis of nitrophenols can lead to the formation of various products, including other phenols, benzaldehydes, and azodicarboxylic acids, and can contribute to the formation of secondary organic aerosols (SOA). mdpi.com The presence of a methyl group, as in the case of methyl-2-nitrophenols, has been studied, and it was found that photolysis is likely the dominant atmospheric loss process compared to reaction with OH radicals.

Recent studies on 4-nitrophenol have revealed that its photolysis on the surface of atmospheric particles can be driven by nonradical species like singlet oxygen under visible light, leading to the formation of HONO and p-benzoquinone. pnas.org This highlights a previously overlooked transformation pathway on particulate matter. pnas.org The photolysis of fluorinated organic compounds has also been documented, indicating that C-F bonds can be cleaved under photocatalytic conditions. researchgate.net

Hydrolysis

Hydrolysis is the breakdown of a compound due to reaction with water. For many nitrophenols, hydrolysis under typical environmental pH and temperature conditions is not considered a significant degradation pathway. nih.gov However, the rate of hydrolysis can be influenced by the presence of other functional groups on the aromatic ring and the specific environmental conditions. cdnsciencepub.com For instance, the basic hydrolysis of p-nitrophenyl esters is well-documented, but this is a different class of compounds. cdnsciencepub.com For nitrophenols themselves, the aromatic ring's stability makes them generally resistant to hydrolysis. tidjma.tn

Biotic Degradation Mechanisms

The breakdown of nitrophenols by microorganisms is a critical process for their removal from soil and water. The presence of the nitro group can make these compounds recalcitrant, but many microbial species have evolved pathways to degrade them under both aerobic and anaerobic conditions. researchgate.net The fluorine atom in this compound is expected to increase its resistance to biodegradation, as halogenated aromatics are generally more persistent. nih.gov

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), many bacteria can degrade nitrophenols. researchgate.netjebas.org The aerobic biodegradation of p-nitrophenol, for example, has been extensively studied, with microorganisms in activated sludge and aerobic granules showing the capacity for its complete removal. acs.orgacs.org The degradation often proceeds through the formation of intermediates like hydroquinone (B1673460) or catechol. acs.org The presence of other carbon sources, such as glucose, can sometimes enhance the biodegradation of nitrophenols. acs.org

Studies on nitrifying sludge bioreactors have shown that p-nitrophenol can be effectively removed simultaneously with high concentrations of ammonia. nih.gov The microbial communities in these systems adapt to the presence of the toxic compound, with specific genera like Thauera, Ignavibacteria, and Aeromonas being identified as key players in the degradation process. nih.gov The efficiency of aerobic degradation can be very high, with removal rates of up to 99.9% reported in acclimated systems. nih.gov However, high concentrations of nitrophenols can be inhibitory to microbial activity. acs.org

Anaerobic Biodegradation

In the absence of oxygen, anaerobic microorganisms can also degrade nitrophenols. tandfonline.comtandfonline.com Studies on river sediments have demonstrated the anaerobic degradation of 2-nitrophenol (B165410), 4-nitrophenol, and 2,4-dinitrophenol (B41442). tandfonline.com The degradation rates were found to be influenced by temperature and pH, with optimal conditions around 40°C and a pH of 8.0 to 9.0. tandfonline.com The degradation rates generally followed the order of 2,4-dinitrophenol > 2-nitrophenol > 4-nitrophenol. tandfonline.com

The presence of a co-substrate like glucose has been shown to facilitate the anaerobic biodegradation of nitrophenols. nih.gov However, the concentration of the nitrophenol is a critical factor, as they can be inhibitory to methanogenic bacteria involved in the anaerobic process. nih.gov The order of inhibition for some nitrophenols was found to be 2,4-dinitrophenol > 2,6-dinitrophenol (B26339) > 4-nitrophenol > 2-nitrophenol. nih.gov The primary mechanism in anaerobic degradation often involves the reduction of the nitro group to an amino group, forming aminophenols.

Table 2: Factors Influencing the Biodegradation of Nitrophenols

| Factor | Effect on Degradation | Condition | Reference |

|---|---|---|---|

| Oxygen | Determines the metabolic pathway (aerobic vs. anaerobic) | General | researchgate.net |

| Temperature | Optimal degradation at higher temperatures (e.g., 40°C) | Anaerobic | tandfonline.com |

| pH | Optimal degradation in slightly alkaline conditions (pH 8.0-9.0) | Anaerobic | tandfonline.com |

| Co-substrates | Can enhance degradation rates (e.g., glucose, pyruvate) | Aerobic & Anaerobic | acs.orgtandfonline.comnih.gov |

| Concentration | High concentrations can be inhibitory to microorganisms | Aerobic & Anaerobic | acs.orgnih.gov |

| Halogenation | Generally increases persistence and resistance to degradation | General | nih.gov |

Microbial Community Adaptation

The introduction of novel xenobiotic compounds like this compound into an environment can lead to a period of adaptation for the local microbial communities. Initially, the compound may be recalcitrant to degradation. However, through mechanisms such as genetic mutation, horizontal gene transfer, and enzyme induction, microbial populations can evolve the capacity to utilize the compound as a source of carbon, nitrogen, and energy. researchgate.netjebas.org

The process of adaptation often involves the selection of specific microbial strains capable of initiating the breakdown of the compound. For nitrophenols, this typically begins with the enzymatic removal or reduction of the nitro group, a step that can be metabolically challenging. researchgate.netiwaponline.com The presence of both a fluoro- and a methyl-substituent on the aromatic ring of this compound likely influences the rate and pathway of its biodegradation. The fluorine atom, being a strong electron-withdrawing group, can increase the susceptibility of the aromatic ring to nucleophilic attack but may also present a challenge for certain enzymatic systems. Conversely, the methyl group may be targeted by initial oxidative enzymes.

Studies on related compounds, such as 3-methyl-4-nitrophenol (B363926), have shown that bacteria, particularly strains of Burkholderia, can degrade them by utilizing specific enzymatic pathways. frontiersin.org For instance, the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98 involves the formation of methyl-1,4-benzoquinone and methylhydroquinone (B43894) as intermediates before ring cleavage. frontiersin.org It is plausible that a microbial community exposed to this compound would, over time, enrich for species possessing enzymes capable of similar initial transformations, such as monooxygenases or dioxygenases that can act on the substituted ring, and reductases that can transform the nitro group.

The adaptation of a microbial consortium to degrade a substituted nitrophenol can be a complex process. The community may develop a synergistic relationship where different species carry out sequential steps of the degradation pathway. One species might perform the initial attack on the molecule, making it more accessible for other members of the community to further break it down. The ultimate mineralization of this compound would result in the release of fluoride (B91410) ions, carbon dioxide, and inorganic nitrogen, which can then be assimilated into the ecosystem.

Atmospheric Fate and Transport

Emissions and Formation from Anthropogenic Sources (e.g., Automobile Exhausts)

Nitrophenols and their derivatives are known to be emitted directly from anthropogenic sources and can also be formed through secondary chemical reactions in the atmosphere. pnas.orgcopernicus.org A significant source of nitrophenols in urban environments is vehicle exhaust. copernicus.org The precursors for the atmospheric formation of nitrophenols include aromatic compounds like benzene (B151609) and toluene, which are present in gasoline and are released in exhaust fumes. copernicus.org

The formation of nitrophenols in the atmosphere typically involves the oxidation of these precursor aromatic compounds by hydroxyl radicals (•OH) during the day or nitrate (B79036) radicals (NO₃•) at night, in the presence of nitrogen oxides (NOx). copernicus.orgcopernicus.org For this compound to be formed from automobile exhaust, a plausible precursor would be 3-fluoro-5-methylphenol (B1307441) (or a related fluorinated and methylated aromatic hydrocarbon) that undergoes nitration in the atmosphere. While less common than their non-fluorinated counterparts, fluorinated aromatics can be present in the environment due to their use in various industrial applications.

Recent research has highlighted that the photochemical transformation of nitrophenols on the surface of atmospheric particulates can be a significant process, driven by visible light and involving nonradical species like singlet oxygen (¹O₂). pnas.orgnih.gov This suggests that once formed, this compound could undergo further transformations on airborne particulate matter.

Phase Transfer (e.g., Volatilization, Wet and Dry Deposition)

The distribution of this compound between the gas and particulate phases in the atmosphere is a crucial aspect of its transport. This partitioning is influenced by the compound's vapor pressure and its affinity for the surfaces of aerosol particles. Nitrophenols are considered semi-volatile organic compounds, meaning they can exist in both the gas phase and adsorbed onto particles. sdu.edu.cn

Volatilization: The tendency of a compound to move from a surface (like soil or water) into the air is determined by its Henry's Law constant and vapor pressure. For 2-nitrophenol, volatilization from moist soil surfaces is considered a potentially important fate process. nih.gov Given the structural similarities, this compound is also expected to volatilize, although the presence of the additional fluoro and methyl groups will alter its specific volatility.

Wet and Dry Deposition: Removal of this compound from the atmosphere can occur through wet and dry deposition. Wet deposition involves the compound being dissolved in cloud water, rain, or snow and subsequently deposited on the Earth's surface. The water solubility of the compound is a key factor here. Dry deposition is the process by which the compound in its gaseous form or adsorbed to particles settles out of the atmosphere. The physical state of the compound (gas vs. particulate) and meteorological conditions will govern the efficiency of dry deposition. The presence of nitrophenols in cloud water has been confirmed, indicating that aqueous-phase reactions and deposition are important sinks for these compounds from the atmosphere. sdu.edu.cn

Henry's Law Constants and their Temperature Dependence

The Henry's Law constant (H) is a fundamental parameter that describes the partitioning of a compound between the gas and aqueous phases at equilibrium. wikipedia.orghenrys-law.org It is crucial for modeling the atmospheric transport and fate of chemicals, including their wet deposition and volatilization from water bodies. copernicus.org There is no experimentally determined Henry's Law constant available specifically for this compound in the reviewed literature. However, by examining the constants for structurally related compounds, we can infer a probable range for its value.

The table below presents Henry's Law constants for several nitrophenolic compounds.

| Compound | Henry's Law Constant (H) (M/atm) at 298.15 K | Temperature Dependence (d(lnH)/d(1/T)) (K) | Reference |

|---|---|---|---|

| 2-Nitrophenol | 1.3 x 10-5 (at 20°C) | - | nih.gov |

| 4-Methyl-2-nitrophenol | 6.7 x 10-1 (at 20°C) | - | henrys-law.org |

| 5-Fluoro-2-nitrophenol (B146956) | 5.9 x 102 | - | noaa.gov |

| 4-Chloro-5-methyl-2-nitrophenol | 3.6 x 101 | - | noaa.gov |

The data for related compounds show a wide range of Henry's Law constants, indicating that the specific substitutions on the phenol (B47542) ring have a significant impact on the partitioning behavior. The addition of a methyl group (as in 4-methyl-2-nitrophenol) and a fluoro group (as in 5-fluoro-2-nitrophenol) appears to increase the Henry's Law constant compared to 2-nitrophenol, suggesting a greater tendency to partition into the aqueous phase.

The Henry's Law constant is also temperature-dependent. nist.govbyjus.comwolfram.com Generally, for many organic compounds in water, the Henry's Law constant increases with temperature up to a certain point, after which it may decrease. wikipedia.orgnist.gov The temperature dependence is described by the van 't Hoff equation, and the parameter d(lnH)/d(1/T) reflects this relationship. While specific data for the temperature dependence of this compound is unavailable, it is expected to follow this general trend, which is a critical consideration for accurately modeling its environmental fate under varying climatic conditions.

Applications in Advanced Chemical Synthesis and Chemical Biology Research

Building Block for Heterocyclic Systems

The reactivity of the hydroxyl, nitro, and fluoro-substituted aromatic ring of 3-Fluoro-5-methyl-2-nitrophenol allows for its use in the construction of various heterocyclic scaffolds.

Benzoxazoles are an important class of heterocyclic compounds with a wide range of applications. The synthesis of benzoxazole (B165842) derivatives can be achieved through the reaction of o-aminophenols with various reagents. While direct synthesis examples using this compound are not prevalent in the provided search results, the general synthesis of benzoxazoles often involves the reaction of an o-aminophenol with a carboxylic acid or its derivative. In a related synthesis, 4-fluoro-2-nitrophenol (B1295195) is used to produce 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoxazole. acs.org The synthesis of 2-amino-N-(substituted arylidene) benzoxazole-5-carbohydrazide derivatives involves the initial nitration of a phenol (B47542), followed by reduction of the nitro group to an amine, which then participates in the cyclization to form the benzoxazole ring. scholarsresearchlibrary.com This suggests a plausible pathway where the nitro group of this compound could be reduced to an amino group, yielding an o-aminophenol derivative that can then be cyclized to form a substituted benzoxazole. The substituents on the benzoxazole ring, such as the fluorine and methyl groups from the starting phenol, can significantly influence the properties of the final molecule. acs.orgnih.gov

Quinazolinones are another significant class of heterocyclic compounds. nih.govnih.gov Their synthesis often begins with anthranilic acid or its derivatives. While a direct link to this compound is not explicitly detailed, the structural components of this phenol could potentially be transformed into a suitable precursor for quinazolinone synthesis. For instance, the nitrophenol could undergo a series of reactions to introduce a carboxylic acid or its equivalent ortho to the amino group (derived from the nitro group), thereby forming a substituted anthranilic acid derivative that could then be used to construct the quinazolinone scaffold.

Oxadiazoles are five-membered heterocyclic rings containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole (B8745197) ring, for example, can be synthesized from amidoximes and acylating agents. While the direct use of this compound in oxadiazole synthesis is not specified, its derivatives could potentially be employed. For instance, the phenolic hydroxyl group could be converted into a nitrile, which could then be transformed into an amidoxime. This intermediate could then react with a suitable acylating agent to form a 1,2,4-oxadiazole ring bearing the fluoro and methyl substituents. A general method for synthesizing 1,2,4-oxadiazole benzoic acid compounds has been reported, highlighting the importance of this heterocyclic core. google.com

The substitution pattern of this compound makes it a potential precursor for certain nitropyridine derivatives. For example, through ring expansion and rearrangement reactions, it might be possible to synthesize substituted nitropyridines. The provided search results list several fluorinated and methylated nitropyridine derivatives, such as 3-Fluoro-2-methyl-5-nitropyridine and 3-Fluoro-5-methyl-2-nitropyridine, which are available as chemical reagents. bldpharm.combldpharm.com This indicates the utility of such substitution patterns in chemical synthesis. The synthesis of these compounds, however, is not detailed. The chemistry of related compounds like 2-Chloro-3-fluoro-5-nitropyridine and 2-Chloro-5-methyl-3-nitropyridine is also relevant in this context. nih.govsigmaaldrich.com

Intermediates for Complex Organic Molecules (e.g., Levofloxacin Precursors)

Fluoroquinolone antibiotics, such as Levofloxacin, are complex molecules that often require multi-step synthetic routes. While a direct synthetic route from this compound to Levofloxacin precursors is not explicitly outlined in the provided information, the structural features of the phenol are relevant. The synthesis of the quinolone core often involves the construction of a bicyclic system containing a nitrogen atom and a carboxylic acid. The fluorine atom is a common substituent in many potent fluoroquinolone antibiotics. It is plausible that this compound could be elaborated through a series of reactions to generate a key intermediate for the synthesis of quinolone or related heterocyclic systems.

Research on Structure-Activity Relationships (SAR) in Derivative Design

The synthesis of various derivatives from a common scaffold is a fundamental strategy in medicinal chemistry to explore structure-activity relationships (SAR). The modification of the substituents on a core molecule allows researchers to understand how different functional groups influence the molecule's interaction with a biological target.

For instance, in the development of benzoxazole derivatives, the nature of the substituent at the 5-position of the benzoxazole ring was found to affect the potency for the 5-HT3 receptor. acs.orgnih.gov Specifically, 5-chloro derivatives showed increased potency. acs.orgnih.gov This highlights how a substituent, in this case, a halogen, can modulate the pharmacological profile of a molecule. Similarly, in the context of quinazolinone derivatives, the incorporation of different groups at various positions of the quinazolinone ring has been explored to develop compounds with a range of biological activities. nih.gov

The synthesis of a library of compounds derived from this compound, where the fluoro, methyl, and hydroxyl/nitro groups are systematically modified or used as handles for further derivatization, would enable a thorough investigation of SAR. This approach allows for the fine-tuning of a molecule's properties to optimize its performance for a specific application, without detailing the specific biological outcomes or efficacy.

Development of Chemical Probes for Molecular Interactions

The strategic design of chemical probes is a cornerstone of chemical biology, enabling the interrogation of complex molecular interactions within biological systems. While direct applications of this compound in published chemical probe studies are not extensively documented, its unique substitution pattern presents a valuable scaffold for the development of novel probes. The interplay of its functional groups—hydroxyl, nitro, fluoro, and methyl—offers a versatile platform for chemical modification and fine-tuning of physicochemical properties essential for a probe's function.

The development of chemical probes from this compound can be approached through several synthetic strategies that leverage its inherent reactivity. The nitro group, for instance, is a versatile functional handle. It can be readily reduced to an amine, which can then be acylated, alkylated, or used in amide bond formation to attach reporter groups such as fluorophores, biotin, or photo-activatable moieties. unimi.it This transformation is a common and effective method for converting a simple aromatic compound into a sophisticated chemical tool. mdpi.com

Alternatively, the phenolic hydroxyl group can be etherified or esterified to introduce linkers or reporter tags. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity, facilitating its derivatization under milder conditions. Furthermore, the fluorine atom can serve as a subtle modulator of the probe's properties, influencing its binding affinity and metabolic stability. It also offers a unique spectroscopic handle for ¹⁹F NMR studies, a powerful technique for monitoring molecular interactions without the background noise typical of ¹H NMR in biological samples. ljmu.ac.uk The methyl group, in turn, provides a steric element that can be exploited to enhance binding selectivity.

The design of a chemical probe based on this compound would involve the strategic attachment of a reporter group to allow for the detection and quantification of its interaction with a target molecule. For example, a fluorescent dye could be appended, and the binding event could be monitored by changes in fluorescence intensity, wavelength, or polarization. nih.gov The specific nature of the linker connecting the nitrophenol core to the reporter group is also a critical design element, as its length and flexibility can significantly impact the probe's binding characteristics.

The following table outlines the key physicochemical properties of this compound, which are foundational for its development into a chemical probe.

| Property | Value |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

Once a probe is synthesized, its interaction with a target molecule would be characterized using a variety of biophysical techniques. Isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy could be employed to determine binding affinity (K_d), association and dissociation rate constants (k_on and k_off), and stoichiometry of the interaction. These quantitative data are crucial for validating the probe's utility and interpreting the results of its application in more complex biological settings.

The table below illustrates a hypothetical set of derivatives of this compound that could be synthesized to function as chemical probes, along with their intended analytical application.

| Derivative | Reporter Group | Potential Application |

| Amine Derivative | N-(3-Fluoro-5-methyl-2-aminophenyl)acetamide | Intermediate for further functionalization |

| Fluorescent Probe | Appended fluorescein (B123965) or rhodamine dye | Fluorescence-based detection of binding events |

| Biotinylated Probe | Biotin tag | Affinity purification of target proteins |

| Photoaffinity Probe | Diazirine or benzophenone (B1666685) moiety | Covalent cross-linking to the target for identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.